![molecular formula C11H5BrN4OS2 B11052773 3-(5-Bromothiophen-2-yl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052773.png)
3-(5-Bromothiophen-2-yl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-BROMO-2-THIENYL)-6-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that features a unique combination of bromothiophene and furan moieties linked through a triazolothiadiazole core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-BROMO-2-THIENYL)-6-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with 2-furylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using thiosemicarbazide under acidic conditions to yield the desired triazolothiadiazole compound .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(5-BROMO-2-THIENYL)-6-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used
Scientific Research Applications
3-(5-BROMO-2-THIENYL)-6-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several scientific research applications, including:
Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent due to its unique structure and biological activity.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Chemical Biology: Employed as a probe to study various biological processes and pathways
Mechanism of Action
The mechanism of action of 3-(5-BROMO-2-THIENYL)-6-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole: Similar core structure but different substituents.
Triazolo[1,5-a]pyrimidine: Different heterocyclic system but similar triazole moiety.
Triazolo[3,4-b][1,3,4]thiadiazine: Similar triazole-thiadiazole core but different substituents
Uniqueness
3-(5-BROMO-2-THIENYL)-6-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its specific combination of bromothiophene and furan moieties, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C11H5BrN4OS2 |
|---|---|
Molecular Weight |
353.2 g/mol |
IUPAC Name |
3-(5-bromothiophen-2-yl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H5BrN4OS2/c12-8-4-3-7(18-8)9-13-14-11-16(9)15-10(19-11)6-2-1-5-17-6/h1-5H |
InChI Key |
FQMCSWNQJLKBSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NN3C(=NN=C3S2)C4=CC=C(S4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-7-nitro-2-phenylimidazo[5,1-b][1,3]oxazole](/img/structure/B11052705.png)
![Methyl (1-allyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate](/img/structure/B11052717.png)
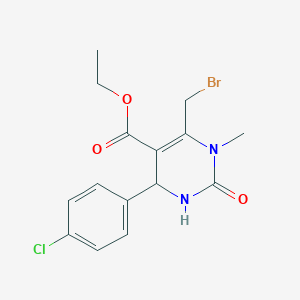
![4-{3-[4-(cyanomethoxy)phenyl]-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl}phenyl acetate](/img/structure/B11052725.png)
![4-(dodecylsulfanyl)-6-methylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B11052728.png)
![6-phenyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B11052730.png)
![5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[(morpholin-4-yl)carbonyl]oxolan-2-one](/img/structure/B11052736.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide](/img/structure/B11052753.png)
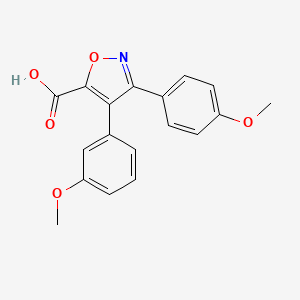
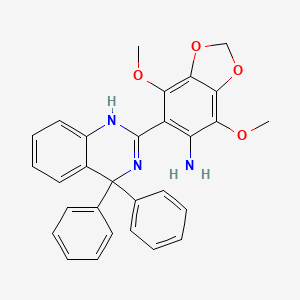
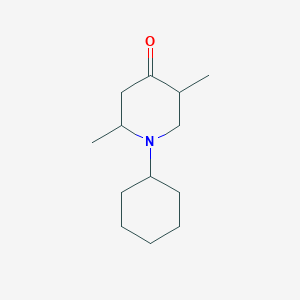
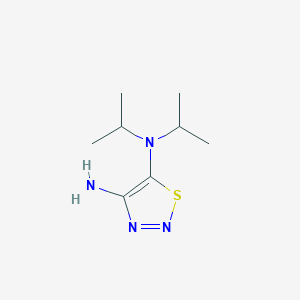
![4-(3,4-dichlorophenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11052783.png)
![Dimethyl 5,5'-[(2-methyl-1-benzothiophen-3-yl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B11052789.png)
